N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-13-4-3-5-17(14(13)2)25-19(28)18(27)22-10-15-6-8-26(9-7-15)20-23-11-16(21)12-24-20/h3-5,11-12,15H,6-10H2,1-2H3,(H,22,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJRNCTLSNFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
The following table summarizes key structural and functional differences between the target compound and structurally related oxalamides:
Key Structural Insights:
- N1 Substituents : The target compound’s 2,3-dimethylphenyl group differs from the chlorophenyl (e.g., compound 8 ) or dimethoxybenzyl (e.g., S336 ) groups in analogs. The methyl groups may enhance lipophilicity and steric hindrance compared to electron-withdrawing substituents (e.g., chloro).
- N2 Substituents : The piperidine-fluoropyrimidine moiety is unique; similar compounds employ thiazolyl-piperidine (antiviral ) or pyridin-ethyl (flavoring ) groups. Fluoropyrimidine may improve kinase inhibition or metabolic stability .
Pharmacological and Functional Differences
Antiviral Activity:
Compounds like 8 and 14 () inhibit HIV entry by targeting the CD4-binding site, with IC50 values in the nanomolar range. The target compound’s fluoropyrimidine-piperidine moiety could similarly engage hydrophobic pockets in viral glycoproteins, but direct activity data are lacking . In contrast, BNM-III-170 () uses a guanidinomethyl-indenyl group for enhanced CD4 mimicry, achieving submicromolar potency .
Pharmacokinetics and Toxicity:
- Metabolism: The dimethoxybenzyl group in No. 2225 undergoes rapid hepatic glucuronidation, whereas the target’s dimethylphenyl group may slow oxidation due to steric effects .
- Toxicity : Some oxalamides (e.g., flavoring agents) show renal effects at high doses, necessitating further safety studies for the target compound .
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